molecular formula C13H14ClF B2840925 1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287283-04-7

1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2840925
CAS No.: 2287283-04-7
M. Wt: 224.7
InChI Key: IBNVLRRZAUNQIE-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[111]pentane is a synthetic organic compound characterized by its unique bicyclo[111]pentane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a continuous flow process starting from [1.1.1]propellane. The [1.1.1]propellane is subjected to photochemical transformations to introduce various functional groups.

    Introduction of the chloromethyl group: The chloromethyl group can be introduced via a radical chlorination reaction using reagents such as sulfuryl chloride (SO2Cl2) under UV light.

    Attachment of the 4-fluoro-2-methylphenyl group: This step involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling, where the bicyclo[1.1.1]pentane derivative is reacted with a boronic acid derivative of 4-fluoro-2-methylbenzene in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. Continuous flow processes are particularly advantageous for industrial applications due to their scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction reactions: Reduction of the compound can lead to the formation of different derivatives with altered electronic properties.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane exerts its effects depends on its application:

    In medicinal chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, altering their activity.

    In materials science: The rigid structure of the bicyclo[1.1.1]pentane core can impart unique mechanical properties to polymers or other materials.

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups. Examples include 1-(hydroxymethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane and 1-(bromomethyl)-3-(4-methylphenyl)bicyclo[1.1.1]pentane.

    Phenyl ring analogs: Compounds such as 4-fluoro-2-methylphenyl derivatives without the bicyclo[1.1.1]pentane core.

Uniqueness: 1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane is unique due to its combination of the bicyclo[1.1.1]pentane core and specific functional groups, which can confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF/c1-9-4-10(15)2-3-11(9)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNVLRRZAUNQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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